molecular formula C14H22N2O5S B2695674 2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 409357-45-5

2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2695674
CAS No.: 409357-45-5
M. Wt: 330.4
InChI Key: BNCZYHZMOOCJIC-UHFFFAOYSA-N
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Description

Historical Development of Sulfonamide Compounds in Research

Sulfonamides first gained prominence in the 1930s with the discovery of Prontosil , a prodrug metabolized to sulfanilamide, which revolutionized antibacterial therapy. This breakthrough demonstrated the viability of synthetic small molecules in treating systemic infections and spurred extensive structure-activity relationship (SAR) studies. By the mid-20th century, researchers recognized the sulfonamide group’s versatility beyond antimicrobial activity, leading to its integration into diuretics, antiglaucoma agents, and anticonvulsants.

A pivotal shift occurred with the realization that sulfonamides could modulate human enzymes such as carbonic anhydrases (CAs). For instance, SLC-0111 , a 4-(4-fluorophenylureido)benzenesulfonamide, entered phase II clinical trials for hypoxic tumors by selectively inhibiting tumor-associated CA IX/XII isoforms. This evolution underscores the scaffold’s adaptability to diverse therapeutic targets through strategic functionalization.

Table 1: Milestones in Sulfonamide Drug Development

Year Discovery/Compound Therapeutic Application
1935 Prontosil (sulfanilamide) Antibacterial
1978 Timolol Antiglaucoma (CA inhibition)
2010s SLC-0111 Anticancer (CA IX/XII inhibition)

Significance of Morpholine-Containing Sulfonamides in Pharmaceutical Research

Morpholine, a six-membered oxygen- and nitrogen-containing heterocycle, is frequently employed to optimize drug solubility, bioavailability, and target engagement. Its incorporation into sulfonamides, as seen in morpholine-4-sulfonamide and N-(3-methoxyphenyl)-4-(morpholine-4-sulfonyl)benzenesulfonamide , enhances interactions with polar enzyme active sites while maintaining metabolic stability.

The morpholine ring’s electron-rich oxygen atom facilitates hydrogen bonding with residues in CA isoforms, as demonstrated by molecular docking studies of derivatives like compound 30 (4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamide), which showed nanomolar inhibition of hCA XII. Additionally, morpholine’s conformational flexibility allows it to act as a bioisostere for piperidine or tetrahydrofuran, broadening SAR exploration.

Table 2: Morpholine-Containing Sulfonamides and Their Targets

Compound Target Ki (nM)
Morpholine-4-sulfonamide CA isoforms Not reported
Linezolid Bacterial ribosomes 2–4 µg/mL (MIC)
Gefitinib (morpholine derivative) EGFR tyrosine kinase 33 (IC50)

Position of 2,5-Dimethoxy-N-(2-Morpholinoethyl)Benzenesulfonamide within the Sulfonamide Chemical Space

This compound’s structure features three critical elements:

  • Benzenesulfonamide core : Serves as a zinc-binding group (ZBG) in CA inhibition, coordinating with the active-site metal ion.
  • 2,5-Dimethoxy substituents : Electron-donating groups that modulate electron density on the aromatic ring, potentially enhancing membrane permeability and target affinity.
  • N-(2-Morpholinoethyl) side chain : Introduces steric bulk and hydrogen-bonding capacity, which may improve selectivity for CA isoforms over off-target proteins.

Comparative analysis with analogs reveals that the 2,5-dimethoxy pattern is less common than para-substituted derivatives but offers unique spatial advantages. For example, methoxy groups at the 2- and 5-positions could restrict rotational freedom, favoring interactions with hydrophobic pockets adjacent to CA active sites.

Table 3: Structural Comparison of Selected Benzenesulfonamides

Compound Substituents CA IX Ki (nM)
SLC-0111 4-Fluorophenylureido 45
Compound 30 Hydroxyimine-piperazine 43
2,5-Dimethoxy-N-(2-morpholinoethyl) 2,5-OMe, morpholinoethyl Pending evaluation

Current Research Trends in Benzenesulfonamide Derivatives

Modern strategies focus on:

  • Isoform-specific CA inhibitors : Designing compounds that selectively target CA IX/XII over ubiquitous isoforms like CA I/II to minimize side effects.
  • Hybrid molecules : Combining sulfonamides with fragments such as hydroxamates or ureido groups to dual-target enzymes (e.g., CA and histone deacetylases).
  • Computational drug design : Using molecular dynamics simulations to predict binding modes of morpholine-containing derivatives, as seen in recent studies of psammaplin C analogs.

Table 4: Recent Advances in Benzenesulfonamide Research

Trend Example Compound Outcome
Dual-target inhibitors Hydroxyimine-sulfonamides Sub-nanomolar CA XII inhibition
Prodrug development SLC-0111 analogs Improved tumor penetration
Morpholine optimization Gefitinib derivatives Enhanced pharmacokinetic half-life

Properties

IUPAC Name

2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-19-12-3-4-13(20-2)14(11-12)22(17,18)15-5-6-16-7-9-21-10-8-16/h3-4,11,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCZYHZMOOCJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-(morpholino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonamide group, leading to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2,5-Dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, enabling the creation of more complex molecules.
  • Reagent in Chemical Processes : It can be utilized as a reagent in chemical reactions, particularly in the synthesis of nitrogen-containing heterocycles, which are crucial in pharmaceuticals .

Biology

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications to the sulfonamide group can enhance activity against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity. For instance, related sulfonamides have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro .

Medicine

  • Therapeutic Agents : The compound is being investigated for its potential as a therapeutic agent for various diseases, particularly due to its ability to modulate biological pathways involved in inflammation and cancer progression .
  • Drug Development : Its structure allows it to be modified for improved pharmacokinetic properties, making it a candidate for further development into effective drugs against resistant strains of bacteria or cancer cells .

Data Tables

Application AreaDescriptionExamples
ChemistryBuilding block for complex synthesisSynthesis of nitrogen heterocycles
BiologyAntimicrobial and anticancer activitiesInhibition of bacterial growth
MedicinePotential therapeutic agentModulation of inflammatory pathways

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of related sulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the sulfonamide position significantly enhanced activity against resistant strains.

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that structural analogs could induce apoptosis through caspase activation pathways. The study highlighted the importance of substituents on the benzene ring in enhancing anticancer activity.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the morpholinoethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The 2,5-dimethoxy substitution pattern is shared with several phenethylamine derivatives (e.g., 25H-NBOMe, 25I-NBOMe), which are potent serotonin receptor agonists .

Key insights from benzenesulfonamide analogs ():

  • Para-hydroxy groups (e.g., in compounds IIIn-IIIq) enhance HIV integrase (HIV-IN) inhibition (>90% activity) by enabling chelation with metallic cofactors.
  • Electron-donating groups (e.g., methoxy in IIIg) reduce inhibitory rates (72.9%) compared to electron-withdrawing groups like nitro (96.7% in IIIi) .
  • Implications for the target compound : The 2,5-dimethoxy groups (electron-donating) may limit HIV-IN inhibition compared to nitro- or hydroxy-substituted analogs. However, these groups could favor other targets, such as kinases or phosphatases, where electron-rich motifs are advantageous.

N-Substituent Modifications

The 2-morpholinoethyl group distinguishes the target compound from other benzenesulfonamides:

  • N-Methyl-N-[2-(4-morpholinyl)-2-oxoethyl] analog (CAS 712319-63-6): The oxoethyl spacer and methyl group could alter binding kinetics or metabolic stability compared to the target’s ethyl-linked morpholine .
  • Morpholinoethyl vs. NBOMe benzyl groups: While NBOMe compounds (e.g., 25I-NBOMe) use a benzyl group for high-affinity receptor binding, the morpholinoethyl group in the target may prioritize solubility and reduce off-target effects .

Data Tables

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name Substituents on Benzene Ring N-Substituent Key Activity/Property Reference
2,5-Dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide 2,5-dimethoxy 2-Morpholinoethyl Hypothesized enzyme inhibition
IIIi (Styrylquinolin-7-yl derivative) 4-Nitro Styrylquinolin-7-yl 96.7% HIV-IN inhibition
25I-NBOMe 2,5-dimethoxy-4-iodo N-Benzyl (2-methoxyphenyl) Serotonin 5-HT2A agonist
N-(2-Methylcyclohexyl) analog 2,5-dimethoxy 2-Methylcyclohexyl Unreported (structural analog)

Table 2: Impact of Substituents on HIV-IN Inhibition ()

Substituent Type Example Compound Inhibitory Rate (%)
Para-hydroxy IIIn-IIIq >90
Para-methoxy IIIg 72.9
Para-nitro IIIi 96.7
Para-methyl IIIf 82.0

Biological Activity

2,5-Dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzenesulfonamide core with two methoxy groups at the 2 and 5 positions and a morpholinoethyl substituent. This unique structure is thought to contribute to its biological activity.

Property Value
Molecular Weight295.36 g/mol
Chemical FormulaC13H17N3O4S
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines and reduces nitric oxide (NO) levels in macrophage cell lines. For instance, a study reported an IC50 value for NO production inhibition in RAW 264.7 cells at approximately 6.24 μM, indicating moderate potency compared to other known inhibitors .

Anticancer Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for anticancer activity. Preliminary findings suggest that it may induce apoptosis in cancer cell lines by disrupting tubulin polymerization, similar to other compounds targeting the colchicine site on tubulin . This mechanism is crucial for inhibiting cancer cell proliferation.

Case Studies

  • Study on COX Inhibition
    • A series of compounds were synthesized and tested for their COX-II inhibitory activity. Among these, this compound showed promising results with an IC50 value comparable to Celecoxib . The study emphasized the compound's potential as a therapeutic agent for inflammatory diseases.
  • Anticancer Activity Assessment
    • In a comparative study involving various sulfonamide derivatives, this compound exhibited significant cytotoxicity against MDA-MB-468 breast cancer cells with an IC50 value of 0.09 μM . This suggests a strong potential for development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide, and how can purity be optimized?

  • Methodological Answer: The synthesis typically involves sulfonylation of 2,5-dimethoxybenzenesulfonyl chloride with 2-morpholinoethylamine. Key steps include controlling reaction temperature (0–5°C for exothermic sulfonamide bond formation) and using anhydrous solvents like dichloromethane to avoid hydrolysis . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from cyclohexane/benzene mixtures. Yield optimization can leverage microwave-assisted synthesis to reduce byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming the sulfonamide linkage (δ 2.5–3.5 ppm for morpholinoethyl protons, δ 7.0–8.0 ppm for aromatic protons). Infrared (IR) spectroscopy identifies sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₅H₂₂N₂O₅S: 366.12 g/mol) .

Q. How does the morpholinoethyl group influence the compound’s physicochemical properties?

  • Methodological Answer: The morpholine moiety enhances water solubility via hydrogen bonding and modulates lipophilicity (logP ~1.8). Computational tools like COSMO-RS predict solubility in polar aprotic solvents (e.g., DMSO >100 mg/mL). Thermal stability is assessed via differential scanning calorimetry (DSC), showing decomposition >200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer: Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) may arise from assay conditions. Validate using orthogonal methods:

  • Radioligand binding assays (e.g., ³H-labeled ligands for Ki determination).
  • Functional assays (cAMP accumulation for GPCR activity).
  • Cross-validate with molecular docking (AutoDock Vina) to identify key interactions (e.g., sulfonamide oxygen with Ser³⁵⁶ in 5-HT₂A) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer: Improve metabolic stability by modifying the morpholinoethyl group (e.g., introducing fluorine to reduce CYP450 oxidation). Assess bioavailability via:

  • Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption.
  • Microsomal stability assays (human liver microsomes, t₁/₂ >30 min).
  • Plasma protein binding (ultrafiltration; aim for <90% bound) .

Q. How can reaction failure in sulfonamide reduction (e.g., to amines) be troubleshooted?

  • Methodological Answer: Reduction failures (e.g., LiAlH₄ inefficacy) may stem from steric hindrance. Alternatives include:

  • Catalytic hydrogenation (Pd/C, H₂ at 50 psi).
  • Borane-THF complex under reflux.
  • Monitor intermediates via LC-MS to identify side reactions (e.g., de-sulfonation) .

Q. What computational methods predict off-target interactions for this sulfonamide?

  • Methodological Answer: Use Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter to eliminate promiscuous binders. Molecular dynamics simulations (GROMACS) assess binding stability to off-targets (e.g., hERG channel). Pharmacophore modeling (Phase) identifies overlap with known kinase inhibitors .

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